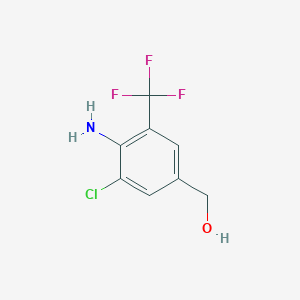
(4-Amino-3-chloro-5-trifluoromethyl-phenyl)-methanol
Cat. No. B8507020
M. Wt: 225.59 g/mol
InChI Key: RQOOGLKWMQLMFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07595312B2
Procedure details


A mixture of 17.0 g (75.4 mmol) of (4-amino-3-chloro-5-trifluoromethyl-phenyl)-methanol, 100 g (1.15 mol) of manganese dioxide and 300 mL of DCM was stirred overnight at RT. The precipitate was suction filtered and the solution evaporated down i. vac. The desired product was obtained as a white solid.
Quantity
17 g
Type
reactant
Reaction Step One



Name
Identifiers


|
REACTION_CXSMILES
|
[NH2:1][C:2]1[C:7]([C:8]([F:11])([F:10])[F:9])=[CH:6][C:5]([CH2:12][OH:13])=[CH:4][C:3]=1[Cl:14]>[O-2].[O-2].[Mn+4].C(Cl)Cl>[NH2:1][C:2]1[C:7]([C:8]([F:9])([F:10])[F:11])=[CH:6][C:5]([CH:12]=[O:13])=[CH:4][C:3]=1[Cl:14] |f:1.2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
17 g
|
|
Type
|
reactant
|
|
Smiles
|
NC1=C(C=C(C=C1C(F)(F)F)CO)Cl
|
|
Name
|
|
|
Quantity
|
100 g
|
|
Type
|
catalyst
|
|
Smiles
|
[O-2].[O-2].[Mn+4]
|
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
was stirred overnight at RT
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solution evaporated down i
|
Outcomes


Product
Details
Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC1=C(C=C(C=O)C=C1C(F)(F)F)Cl
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
